molecular formula C13H18BrNO3S B7078624 2-bromo-5-methoxy-N-[(1-methylcyclobutyl)methyl]benzenesulfonamide

2-bromo-5-methoxy-N-[(1-methylcyclobutyl)methyl]benzenesulfonamide

Cat. No.: B7078624
M. Wt: 348.26 g/mol
InChI Key: URPCPLJMNDFUNN-UHFFFAOYSA-N
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Description

2-Bromo-5-methoxy-N-[(1-methylcyclobutyl)methyl]benzenesulfonamide is an organic compound that features a bromine atom, a methoxy group, and a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-5-methoxy-N-[(1-methylcyclobutyl)methyl]benzenesulfonamide typically involves multiple steps. One common approach starts with the bromination of 5-methoxybenzenesulfonamide to introduce the bromine atom at the 2-position. This is followed by the alkylation of the sulfonamide nitrogen with (1-methylcyclobutyl)methyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-methoxy-N-[(1-methylcyclobutyl)methyl]benzenesulfonamide can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by a nucleophile in the presence of a suitable catalyst.

    Oxidation: The methoxy group can be oxidized to a carbonyl group under strong oxidative conditions.

    Reduction: The sulfonamide group can be reduced to an amine under reductive conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Nucleophilic Substitution: Substituted benzenesulfonamides depending on the nucleophile used.

    Oxidation: 2-bromo-5-methoxybenzenesulfonic acid derivatives.

    Reduction: 2-bromo-5-methoxybenzenesulfonamide derivatives with reduced sulfonamide groups.

Scientific Research Applications

2-Bromo-5-methoxy-N-[(1-methylcyclobutyl)methyl]benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-bromo-5-methoxy-N-[(1-methylcyclobutyl)methyl]benzenesulfonamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the bromine atom and methoxy group can participate in hydrophobic interactions and electronic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-methoxybenzenesulfonamide
  • 2-Bromo-5-methoxy-N,N-dimethylbenzenesulfonamide
  • 2-Bromo-5-methoxy-N-methylbenzenesulfonamide

Uniqueness

2-Bromo-5-methoxy-N-[(1-methylcyclobutyl)methyl]benzenesulfonamide is unique due to the presence of the (1-methylcyclobutyl)methyl group, which can impart specific steric and electronic properties to the molecule. This can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

2-bromo-5-methoxy-N-[(1-methylcyclobutyl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO3S/c1-13(6-3-7-13)9-15-19(16,17)12-8-10(18-2)4-5-11(12)14/h4-5,8,15H,3,6-7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URPCPLJMNDFUNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC1)CNS(=O)(=O)C2=C(C=CC(=C2)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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